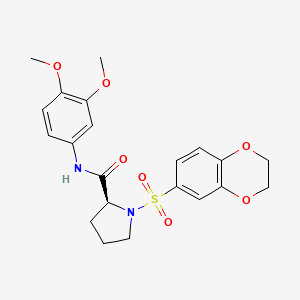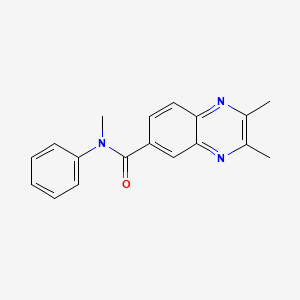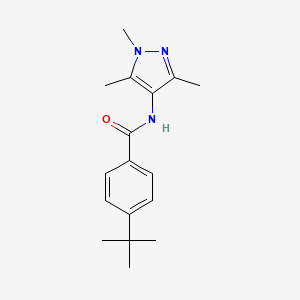![molecular formula C19H24N2O2S B7471719 N-cyclohexyl-4-methyl-2-[(4-methylphenoxy)methyl]-1,3-thiazole-5-carboxamide](/img/structure/B7471719.png)
N-cyclohexyl-4-methyl-2-[(4-methylphenoxy)methyl]-1,3-thiazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclohexyl-4-methyl-2-[(4-methylphenoxy)methyl]-1,3-thiazole-5-carboxamide, also known as CM-675, is a chemical compound that has been extensively studied for its potential therapeutic applications. CM-675 belongs to the class of thiazole carboxamides, which have been shown to exhibit a wide range of biological activities.
Mécanisme D'action
The exact mechanism of action of N-cyclohexyl-4-methyl-2-[(4-methylphenoxy)methyl]-1,3-thiazole-5-carboxamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). These enzymes are involved in the production of inflammatory mediators, and their inhibition may contribute to the anti-inflammatory effects of N-cyclohexyl-4-methyl-2-[(4-methylphenoxy)methyl]-1,3-thiazole-5-carboxamide.
Biochemical and Physiological Effects:
N-cyclohexyl-4-methyl-2-[(4-methylphenoxy)methyl]-1,3-thiazole-5-carboxamide has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis (programmed cell death), and inhibit angiogenesis (the formation of new blood vessels). N-cyclohexyl-4-methyl-2-[(4-methylphenoxy)methyl]-1,3-thiazole-5-carboxamide has also been shown to reduce inflammation and pain in animal models of arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-cyclohexyl-4-methyl-2-[(4-methylphenoxy)methyl]-1,3-thiazole-5-carboxamide in lab experiments is its well-established synthesis method, which allows for the production of large quantities of the compound. Additionally, N-cyclohexyl-4-methyl-2-[(4-methylphenoxy)methyl]-1,3-thiazole-5-carboxamide has been extensively studied, and its biological activities are well characterized. However, one limitation of using N-cyclohexyl-4-methyl-2-[(4-methylphenoxy)methyl]-1,3-thiazole-5-carboxamide in lab experiments is its relatively low solubility in aqueous solutions, which may limit its use in certain assays.
Orientations Futures
There are several potential future directions for research on N-cyclohexyl-4-methyl-2-[(4-methylphenoxy)methyl]-1,3-thiazole-5-carboxamide. One area of interest is the development of more potent analogs of N-cyclohexyl-4-methyl-2-[(4-methylphenoxy)methyl]-1,3-thiazole-5-carboxamide that exhibit improved pharmacokinetic properties. Another area of interest is the investigation of the potential use of N-cyclohexyl-4-methyl-2-[(4-methylphenoxy)methyl]-1,3-thiazole-5-carboxamide in combination with other anti-cancer or anti-inflammatory agents. Additionally, further studies are needed to elucidate the exact mechanism of action of N-cyclohexyl-4-methyl-2-[(4-methylphenoxy)methyl]-1,3-thiazole-5-carboxamide and its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of N-cyclohexyl-4-methyl-2-[(4-methylphenoxy)methyl]-1,3-thiazole-5-carboxamide involves the reaction of 4-methylphenol with 2-bromoethyl cyclohexyl ketone to form the intermediate, 4-methylphenoxyethyl cyclohexyl ketone. This intermediate is then reacted with thiosemicarbazide to yield N-cyclohexyl-4-methyl-2-[(4-methylphenoxy)methyl]-1,3-thiazole-5-carboxamide.
Applications De Recherche Scientifique
N-cyclohexyl-4-methyl-2-[(4-methylphenoxy)methyl]-1,3-thiazole-5-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic properties. N-cyclohexyl-4-methyl-2-[(4-methylphenoxy)methyl]-1,3-thiazole-5-carboxamide has been studied as a potential treatment for various types of cancer, including breast cancer, lung cancer, and prostate cancer. It has also been studied for its potential use in treating inflammatory diseases such as rheumatoid arthritis.
Propriétés
IUPAC Name |
N-cyclohexyl-4-methyl-2-[(4-methylphenoxy)methyl]-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2S/c1-13-8-10-16(11-9-13)23-12-17-20-14(2)18(24-17)19(22)21-15-6-4-3-5-7-15/h8-11,15H,3-7,12H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHSFMFBRLFIGCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC2=NC(=C(S2)C(=O)NC3CCCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-4-methyl-2-[(4-methylphenoxy)methyl]-1,3-thiazole-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,4-dimethoxyphenyl)-2-[3-(2,4-dimethylphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide](/img/structure/B7471644.png)


![2-methyl-N-(pyridin-2-ylmethyl)-5-thiophen-2-ylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B7471670.png)
![5-(4-methoxyphenyl)-N-(2-methyl-2-morpholin-4-ylpropyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7471673.png)
![N-[2-(1,3-benzothiazol-2-yl)ethyl]-4-(2-ethoxyphenoxy)butanamide](/img/structure/B7471681.png)
![[2-(2,3-dihydro-1,4-benzodioxin-6-ylcarbamoylamino)-2-oxoethyl] (E)-2-cyano-3-[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoate](/img/structure/B7471684.png)


![N-(4-chloro-3-morpholin-4-ylsulfonylphenyl)-2-[(2-ethyl-1,3-thiazol-4-yl)methyl-methylamino]acetamide](/img/structure/B7471696.png)
![N-(1-methylpyrazol-3-yl)-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxamide](/img/structure/B7471703.png)

![N-[2-oxo-2-(2-pyridin-2-ylethylamino)ethyl]-4-phenoxybenzamide](/img/structure/B7471733.png)
![1-[2-(Azepan-1-yl)-2-oxoethyl]-5-bromopyrimidine-2,4-dione](/img/structure/B7471737.png)